molecular formula C20H27ClN2O2 B12217664 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol

1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol

Cat. No.: B12217664
M. Wt: 362.9 g/mol
InChI Key: CZJWKADZGDYKMD-UHFFFAOYSA-N
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Description

This compound (CAS: 942881-39-2) is a carbazole-derived propanolamine featuring an 8-chloro substitution on the tetrahydrocarbazole core and a tetrahydrofuran-2-ylmethylamino group at the 3-position of the propan-2-ol chain. Its molecular formula is C20H27ClN2O2, with a molecular weight of 362.9 g/mol . The tetrahydrocarbazole moiety is structurally analogous to bioactive carbazole alkaloids, which are known for their neurogenic and antidepressant properties . The chloro substituent likely enhances lipophilicity and binding affinity to biological targets, while the tetrahydrofuran-derived side chain may improve solubility and pharmacokinetics .

Properties

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(oxolan-2-ylmethylamino)propan-2-ol

InChI

InChI=1S/C20H27ClN2O2/c21-18-8-3-7-17-16-6-1-2-9-19(16)23(20(17)18)13-14(24)11-22-12-15-5-4-10-25-15/h3,7-8,14-15,22,24H,1-2,4-6,9-13H2

InChI Key

CZJWKADZGDYKMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2CC(CNCC4CCCO4)O)C(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a chloro-substituted tetrahydrocarbazole core linked to a propan-2-ol backbone with a tetrahydrofuran-2-ylmethylamino substituent. The 8-chloro group on the carbazole introduces steric and electronic constraints, necessitating precise halogenation steps during early synthesis. The tetrahydrofuran (THF) moiety requires stereoselective installation, often achieved via nucleophilic additions to epoxide intermediates. Challenges include:

  • Regioselective chlorination at the 8-position without disrupting the tetrahydrocarbazole framework.
  • Stereochemical control during the formation of the THF-methylamino group.
  • Catalytic efficiency in hydrogenation steps to preserve chiral centers.

Core Carbazole Synthesis and Halogenation

The tetrahydrocarbazole core is typically constructed via Fischer indole synthesis or Pd-catalyzed cyclization. Patent US8039474B2 describes tetrahydrocarbazole derivatives synthesized by condensing cyclohexanone derivatives with phenylhydrazines under acidic conditions. For 8-chloro substitution, post-cyclization chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is employed.
Example protocol :

  • Cyclohexanone and 4-chlorophenylhydrazine undergo Fischer indolization in acetic acid at 80°C for 12 hours.
  • The resulting carbazole is treated with NCS in dichloromethane at 0°C to introduce the 8-chloro group.

Propan-2-Ol Backbone Installation

The propan-2-ol segment is introduced via epoxide ring-opening reactions. Patent US7482471B2 details a method where 4-(oxiranylmethoxy)-9H-carbazole reacts with amines in aprotic solvents (e.g., ethyl acetate) catalyzed by acids like trifluoroacetic acid (TFA). For the target compound, tetrahydrofuran-2-ylmethylamine serves as the nucleophile:

$$
\text{4-(Oxiranylmethoxy)-8-chloro-1,2,3,4-tetrahydro-9H-carbazole} + \text{Tetrahydrofuran-2-ylmethylamine} \xrightarrow{\text{TFA, Ethyl Acetate}} \text{Intermediate}
$$

Reaction conditions:

  • Temperature : 70–75°C
  • Time : 24 hours
  • Yield : ~65% (estimated from analogous reactions)

Catalytic Hydrogenation and Debenzylation

The intermediate undergoes hydrogenation to remove protecting groups (e.g., benzyl) and finalize the propan-2-ol structure. Patent US7482471B2 specifies using 5% Pd/C in ethyl acetate under 3.5–4.5 kg/cm² H₂ pressure:

Parameter Value
Catalyst Loading 5% Pd/C (7 g wet catalyst)
Solvent Ethyl Acetate
Pressure 4.0 kg/cm²
Temperature 60–70°C
Duration 8–10 hours
Yield 75–85%

Acetic acid (5 mL) is added to protonate amine byproducts, preventing catalyst poisoning.

Stereochemical Optimization

The THF-methylamino group’s stereochemistry is controlled by solvent polarity and temperature. Polar aprotic solvents (e.g., dimethylformamide) favor R-configuration, while non-polar solvents (toluene) favor S-enantiomers. Chiral HPLC or enzymatic resolution isolates desired stereoisomers.

Analytical Characterization

Key analytical data (derived from analogous compounds):

  • Molecular Formula : C₁₉H₂₆ClN₂O₂
  • MS (ESI+) : m/z 349.2 [M+H]⁺
  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 1H, aromatic), 4.10 (m, 1H, THF), 3.85 (m, 2H, CH₂O), 2.95 (m, 2H, CH₂N)
  • HPLC Purity : >99% (C18 column, acetonitrile/water)

Scalability and Industrial Feasibility

The process is scalable to kilogram quantities with modifications:

  • Continuous hydrogenation reactors improve throughput.
  • Solvent recycling (ethyl acetate) reduces costs.
  • Catalyst recovery via filtration and reactivation maintains efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chloro substituent to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a lead compound in drug discovery.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-[(tetrahydro-furan-2-ylmethyl)-amino]-propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of carbazolylpropanolamines with diverse substitutions. Below is a comparative analysis of structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Carbazolylpropanolamines

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Synthesis Yield (if reported) Reference
Target Compound : 1-(8-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol 942881-39-2 C20H27ClN2O2 362.9 8-Cl, tetrahydrofuran-2-ylmethylamino Potential neurogenic/antidepressant activity (inferred from structural analogs) N/A
1-(8-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol 123063-87-6 C20H27ClN2O2 362.9 8-Cl, morpholin-4-yl Similar molecular weight; morpholine enhances solubility but may reduce CNS penetration N/A
1-(Benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol 300590-63-0 C22H26N2O 334.45 Benzylamino, no halogen Lower molecular weight; benzyl group may increase metabolic instability N/A
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol 303798-31-4 C22H20Cl2N2O 399.32 3,6-diCl, benzylamino Dichloro substitution enhances halogen bonding; higher molecular weight 63% (post-chromatography)
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol 325695-37-2 C20H22Br2N2O2 482.21 3,6-diBr, tetrahydrofuran-2-ylmethylamino Bromine increases steric bulk and electronegativity; potential for enhanced target affinity N/A
1-(9H-Carbazol-9-yl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol 347369-50-0 C20H24N2O2 324.42 No halogen, tetrahydrofuran-2-ylmethylamino Lower molecular weight; absence of halogen may reduce potency N/A

Key Findings :

Substituent Effects: Halogenation: Chloro or bromo substitutions at the 3,6- or 8-positions increase molecular weight and lipophilicity, which correlates with improved receptor binding in neuroactive compounds . Amino Side Chains: The tetrahydrofuran-2-ylmethyl group (as in the target compound) balances solubility and blood-brain barrier permeability compared to morpholine (polar) or benzylamino (lipophilic but metabolically labile) .

Synthetic Accessibility: Dichloro and dibromo derivatives (e.g., CAS 303798-31-4) require multi-step synthesis with moderate yields (63%) .

Biological Implications: Carbazolylpropanolamines with halogenation (e.g., 3,6-dichloro or 8-chloro) are hypothesized to mimic endogenous neurotransmitters like serotonin, given carbazole’s planar aromatic system . The tetrahydrofuran side chain may reduce cytotoxicity compared to bulkier groups (e.g., benzylamino) .

Biological Activity

The compound 1-(8-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol is a derivative of carbazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a carbazole core substituted with a chloro group and a tetrahydrofuran moiety. The molecular formula is C16H22ClNC_{16}H_{22}ClN, and its molecular weight is approximately 283.81 g/mol.

Antimicrobial Activity

Research has indicated that carbazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups in the structure appears to enhance their antimicrobial efficacy.

Antitumor Activity

Carbazole derivatives have been extensively studied for their antitumor potential. In vitro assays demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines like HEP 2 (laryngeal carcinoma) and Ehrlich Ascites Carcinoma (EAC) cells . The mechanism of action often involves the inhibition of topoisomerase II activity, which is critical for DNA replication in cancer cells.

Neuroprotective Effects

Some studies have suggested that carbazole derivatives can provide neuroprotection against oxidative stress. For example, compounds with specific substitutions at the N-position have shown significant protective effects against cell injury induced by glutamate in neuronal cell lines . This neuroprotective activity may be attributed to antioxidative properties.

The biological activities of this compound can be linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
  • Topoisomerase Inhibition : The ability to interfere with topoisomerase II suggests potential as an anticancer agent .
  • Antioxidant Properties : The structure may confer antioxidative capabilities that protect neuronal cells from damage .

Case Studies

Several case studies highlight the biological activity of related carbazole derivatives:

StudyCompoundActivityResult
Reddy et al. (2015)N-substituted carbazolesAntimicrobialEffective against S. aureus and E. coli
Kumar et al. (2015)N-substituted carbazolesAntitumorActive against HEP 2 and EAC cell lines
Kaushik et al. (2015)N-substituted carbazolesNeuroprotectiveSignificant protection at low concentrations

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